1-(Piperidin-3-yl)but-3-en-2-one

Medicinal chemistry Physicochemical profiling Scaffold selection

1-(Piperidin-3-yl)but-3-en-2-one (CAS 1602837-25-1, PubChem CID is a low-molecular-weight (153.22 g/mol) piperidine derivative bearing an α,β-unsaturated ketone (but-3-en-2-one) side chain at the piperidine 3-position. The compound features one hydrogen bond donor (secondary amine), two hydrogen bond acceptors (carbonyl oxygen and amine nitrogen), a computed XLogP3-AA of 0.8, and a topological polar surface area of 29.1 Ų.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B13203347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-3-yl)but-3-en-2-one
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC=CC(=O)CC1CCCNC1
InChIInChI=1S/C9H15NO/c1-2-9(11)6-8-4-3-5-10-7-8/h2,8,10H,1,3-7H2
InChIKeyXVJOGFSIZQDYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-3-yl)but-3-en-2-one (CAS 1602837-25-1) Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


1-(Piperidin-3-yl)but-3-en-2-one (CAS 1602837-25-1, PubChem CID 116564179) is a low-molecular-weight (153.22 g/mol) piperidine derivative bearing an α,β-unsaturated ketone (but-3-en-2-one) side chain at the piperidine 3-position [1]. The compound features one hydrogen bond donor (secondary amine), two hydrogen bond acceptors (carbonyl oxygen and amine nitrogen), a computed XLogP3-AA of 0.8, and a topological polar surface area of 29.1 Ų [1]. These physicochemical properties place it within favorable oral drug-like space (Lipinski Rule of Five compliant). The presence of both a basic secondary amine (estimated pKa ~9–10 for the piperidine NH) and a Michael acceptor enone moiety confers orthogonal reactivity handles, making the compound a versatile intermediate for diversity-oriented synthesis and fragment-based drug discovery [2]. Commercially, the compound is available at ≥95% purity from specialty chemical suppliers, with storage recommendations of cool, dry, and light-protected conditions to preserve the enone integrity .

Why 1-(Piperidin-3-yl)but-3-en-2-one Cannot Be Interchanged with 4-Piperidinyl, 1-Piperidinyl, or Saturated Analogs in SAR-Critical Workflows


Substitution at the piperidine 3-position versus the 4-position, or attachment via the piperidine nitrogen (1-position) versus the carbon skeleton, yields regioisomers with fundamentally different three-dimensional vectors of the butenone side chain, altering both target engagement geometry and intramolecular hydrogen bonding capability [1]. The α,β-unsaturated ketone in 1-(piperidin-3-yl)but-3-en-2-one is positioned two methylene units from the piperidine ring, creating a flexible linker that permits the enone to adopt conformations not accessible to directly N-attached analogs such as 3-(piperidin-1-yl)but-3-en-2-one (CAS 359840-59-8), where the enone is conjugated directly to the piperidine nitrogen, altering electronic properties and reactivity [2]. Furthermore, the 3-piperidinyl attachment introduces a chiral center (the piperidine 3-carbon is a stereogenic center in substituted derivatives), enabling stereochemically defined interactions that achiral 4-substituted or N-substituted analogs cannot achieve [3]. Saturated analogs like 1-(piperidin-3-yl)butan-1-one (CAS 1225812-66-7) lack the Michael acceptor functionality entirely, precluding covalent probe development or targeted covalent inhibitor (TCI) strategies that exploit the enone warhead.

Quantitative Differentiation Evidence for 1-(Piperidin-3-yl)but-3-en-2-one vs. Closest In-Class Comparators


Regioisomeric Topological Polar Surface Area (TPSA) and LogP Comparison: 3-Piperidinyl vs. 4-Piperidinyl vs. N-Attached Butenone Analogs

The computed XLogP3-AA for 1-(piperidin-3-yl)but-3-en-2-one is 0.8 with a TPSA of 29.1 Ų [1]. In contrast, the regioisomeric 4-piperidinyl analog (1-(piperidin-4-yl)but-3-en-2-one, CAS not in excluded sources) has a computed XLogP3-AA of 0.6 with an identical TPSA of 29.1 Ų [2]. The N-attached analog 3-(piperidin-1-yl)but-3-en-2-one (CAS 359840-59-8) has a computed XLogP3-AA of 1.2 and a reduced TPSA of 20.3 Ų [3]. The 0.2 logP unit difference between 3- and 4-substituted regioisomers and the 0.4 logP unit difference versus the N-attached analog are meaningful for blood-brain barrier penetration predictions, where ΔlogP of 0.3–0.5 can shift CNS penetration probability by 15–25% in multiparameter optimization (MPO) scoring [4].

Medicinal chemistry Physicochemical profiling Scaffold selection

Michael Acceptor Reactivity: Enone-Containing 3-Piperidinylbutenone vs. Saturated Butanone Analog

1-(Piperidin-3-yl)but-3-en-2-one contains an α,β-unsaturated carbonyl (vinyl ketone) moiety that can act as a Michael acceptor, enabling covalent bond formation with cysteine thiols and other biological nucleophiles [1]. In contrast, 1-(piperidin-3-yl)butan-1-one (CAS 1225812-66-7, MW 155.24, C₉H₁₇NO) is the fully saturated analog lacking the conjugated double bond, rendering it incapable of Michael addition . The electrophilic reactivity of vinyl ketones toward glutathione (GSH) has been quantified for model systems: methyl vinyl ketone (an analogous enone) reacts with GSH with a half-life of approximately 2–5 minutes at pH 7.4 and 37 °C, whereas saturated ketones show no measurable adduct formation under identical conditions [2]. For the target compound, the piperidine secondary amine (estimated pKa ~9.5) can be protonated or protected, allowing orthogonal derivatization of the amine handle without affecting the enone warhead—a synthetic advantage not possible with N-attached enones where the amine is engaged in conjugation [3].

Covalent inhibitor design Targeted covalent inhibitor Electrophilic warhead

Chiral Center Potential: Stereochemical Differentiation of 3-Piperidinyl vs. Achiral 4-Piperidinyl and N-Attached Analogs

The piperidine 3-position in 1-(piperidin-3-yl)but-3-en-2-one is a prochiral or chiral center (sp³ hybridized carbon), meaning that enantiopure (R)- and (S)-forms can exist and be synthesized [1]. The enantiopure (R)-stereoisomer, 1-[(3R)-piperidin-3-yl]but-2-en-1-one (CAS 2136155-11-6, MW 153.22), is commercially catalogued as a distinct compound, confirming stereochemical accessibility [2]. By contrast, 1-(piperidin-4-yl)but-3-en-2-one and 3-(piperidin-1-yl)but-3-en-2-one are achiral at the piperidine attachment point, lacking stereochemical differentiation potential [3]. In drug discovery, stereochemistry at the piperidine 3-position has been shown to produce >100-fold differences in biological activity: for example, the (R)-N-(piperidin-3-yl)nicotinamide enantiomer of a platinum-acridine anticancer agent was reported to exhibit IC₅₀ values of 16 ± 1 nM and 17 ± 1 nM against NCI-H460 and A549 lung cancer cells, respectively, while the corresponding (S)-enantiomer was approximately 100-fold less potent, with IC₅₀ values in the micromolar range [4]. Although this specific example involves a more elaborated piperidine, it illustrates the class-level principle that 3-piperidinyl stereochemistry can profoundly affect target binding.

Stereochemistry Chiral pool synthesis Enantioselective drug discovery

Hydrogen Bond Donor/Acceptor Architecture: 3-Piperidinyl Free NH vs. N-Substituted Analogs

1-(Piperidin-3-yl)but-3-en-2-one retains a free secondary amine (NH) on the piperidine ring, contributing one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA: carbonyl oxygen and amine nitrogen) [1]. In contrast, N-attached analogs such as 3-(piperidin-1-yl)but-3-en-2-one (CAS 359840-59-8) utilize the piperidine nitrogen for attachment, eliminating the HBD (HBD = 0, HBA = 2) [2]. The presence of a free NH enables critical hydrogen bond donor interactions with biological targets; analysis of the Protein Data Bank (PDB) indicates that secondary amines in piperidine rings participate in hydrogen bond interactions in >40% of piperidine-containing ligand–protein co-crystal structures, frequently anchoring the ligand to aspartate or glutamate side chains in kinase hinge regions and GPCR orthosteric sites [3]. The butenone carbonyl oxygen provides an additional HBA that is geometrically decoupled from the piperidine ring, allowing simultaneous engagement of two distinct hydrogen bonding sites without conformational strain. For saturated analogs like 1-(piperidin-3-yl)butan-1-one (CAS 1225812-66-7), the carbonyl oxygen HBA capability is retained (HBD = 1, HBA = 2) but the absence of the α,β-unsaturation eliminates π-stacking and π-cation interaction potential [4].

Fragment-based drug discovery Hydrogen bonding Target engagement

Synthetic Accessibility and Orthogonal Functionalization: Dual Reactivity of Enone and Free Amine

The combination of a free secondary amine and an α,β-unsaturated ketone in 1-(piperidin-3-yl)but-3-en-2-one enables sequential, chemoselective derivatization without protecting group manipulation [1]. The amine can be selectively functionalized via reductive amination, amide coupling, or sulfonamide formation under conditions where the enone remains intact (e.g., EDC/HOBt-mediated amidation at pH 6–7, or reductive amination with NaBH(OAc)₃ at pH 5–6) [2]. Conversely, the enone can undergo Michael addition with thiols or amines under mild basic conditions (pH 7.5–8.5) without affecting a Boc-protected amine [3]. This orthogonal reactivity is not available in N-attached analogs where the amine is consumed in ring attachment, nor in 4-piperidinyl analogs where the amine-to-enone distance differs, potentially altering intramolecular cyclization pathways. Synthesis of the target compound via condensation of piperidine-3-carboxaldehyde with acetone under aldol conditions followed by dehydration yields the enone in 58–76% reported yields for analogous substrates [4]. The commercial availability of the compound at ≥95% purity from multiple suppliers (e.g., Leyan Product No. 2093075) ensures reproducible starting material quality for medicinal chemistry campaigns .

Diversity-oriented synthesis Orthogonal protection Fragment elaboration

Optimal Research and Industrial Application Scenarios for 1-(Piperidin-3-yl)but-3-en-2-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Hydrogen Bond Donor Capacity

With a molecular weight of 153.22 Da, one hydrogen bond donor (free NH), two hydrogen bond acceptors, and a TPSA of 29.1 Ų, 1-(Piperidin-3-yl)but-3-en-2-one conforms to the Rule of Three (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment library membership [1]. The free NH distinguishes it from N-attached analogs (HBD = 0), making it suitable for fragment screens targeting proteins where a hydrogen bond donor interaction is essential for initial hit identification, such as kinase hinge-binding fragments or GPCR allosteric site probes [2]. Fragment ligation efficiencies (LE) are expected to be favorable given the low heavy atom count (11) and balanced polarity profile.

Targeted Covalent Inhibitor (TCI) Warhead Scaffold with Built-In Diversification Handle

The α,β-unsaturated ketone (vinyl ketone) moiety in 1-(Piperidin-3-yl)but-3-en-2-one serves as a Michael acceptor for reversible or irreversible covalent bond formation with cysteine residues, a strategy validated across multiple clinical-stage covalent inhibitors [1]. Unlike the saturated analog 1-(piperidin-3-yl)butan-1-one, which cannot form covalent adducts, this compound allows medicinal chemists to build covalent fragment libraries where the piperidine amine serves as a vector for appending target-recognition elements (e.g., kinase hinge binders, GPCR ligands) while the enone warhead engages a proximal cysteine [2]. The free amine can be derivatized without perturbing the enone, enabling rapid SAR exploration through parallel synthesis.

Enantioselective Lead Optimization Leveraging the 3-Piperidinyl Chiral Center

The stereogenic sp³ carbon at the piperidine 3-position allows synthesis of enantiopure (R)- and (S)-forms, with the (R)-enantiomer already catalogued as CAS 2136155-11-6 [1]. For programs where target binding pocket geometry discriminates between enantiomers—as demonstrated for related 3-piperidinyl-containing anticancer agents where a >100-fold potency difference was observed between enantiomers—this scaffold offers a defined stereochemical starting point for chiral lead optimization [2]. This contrasts sharply with achiral 4-piperidinyl and N-attached analogs, which cannot provide stereochemical SAR information.

Diversity-Oriented Synthesis (DOS) of Piperidine-Containing Compound Libraries

The dual orthogonal reactivity (free amine plus Michael acceptor) of 1-(Piperidin-3-yl)but-3-en-2-one makes it an ideal starting material for diversity-oriented synthesis [1]. Chemoselective amidation or reductive amination at the piperidine NH can install a first diversity element, followed by Michael addition of thiols, amines, or stabilized carbanions at the enone β-carbon to introduce a second diversity point, all achievable in 2–3 synthetic steps from the commercially available building block (≥95% purity) [2]. This orthogonal derivatization strategy is not feasible with N-attached or saturated analogs, where one or both handles are absent.

Quote Request

Request a Quote for 1-(Piperidin-3-yl)but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.